molecular formula C25H25N3O3 B11011281 N-(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide

N-(3-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)benzamide

Cat. No.: B11011281
M. Wt: 415.5 g/mol
InChI Key: LGMQUQFVKAGNFP-UHFFFAOYSA-N
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Description

N-(3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(2-methoxyphenyl)piperazine with 3-nitrobenzoyl chloride, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and reducing agents such as sodium dithionite .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in intermediates can be reduced to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium dithionite (Na2S2O4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products of these reactions include hydroxylated derivatives, amine-substituted compounds, and various substituted piperazines.

Scientific Research Applications

N-(3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[4-(2-METHOXYPHENYL)PIPERAZINO]CARBONYL}PHENYL)BENZAMIDE is unique due to its specific substitution pattern on the piperazine ring and the presence of both methoxy and benzamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

N-[3-[4-(2-methoxyphenyl)piperazine-1-carbonyl]phenyl]benzamide

InChI

InChI=1S/C25H25N3O3/c1-31-23-13-6-5-12-22(23)27-14-16-28(17-15-27)25(30)20-10-7-11-21(18-20)26-24(29)19-8-3-2-4-9-19/h2-13,18H,14-17H2,1H3,(H,26,29)

InChI Key

LGMQUQFVKAGNFP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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